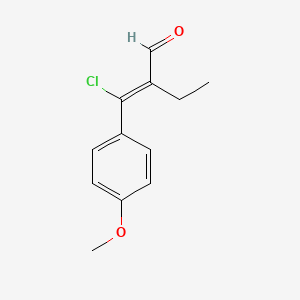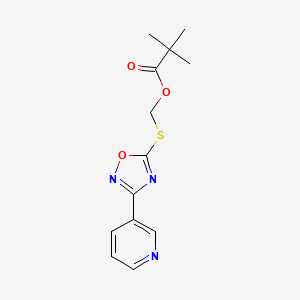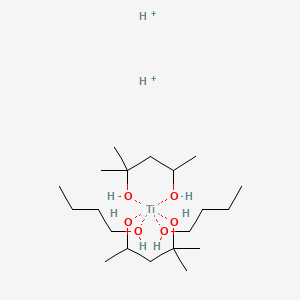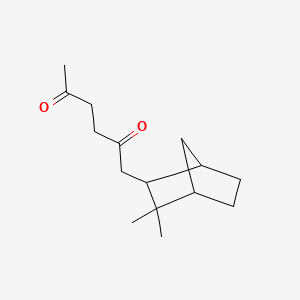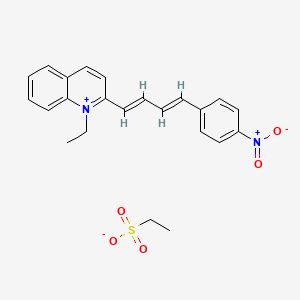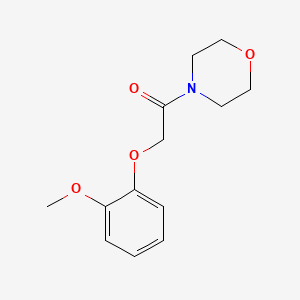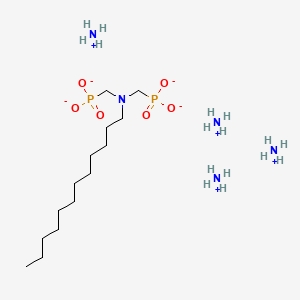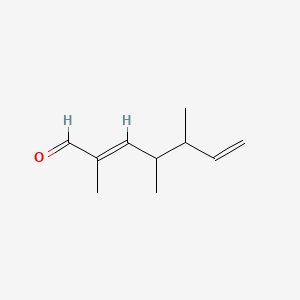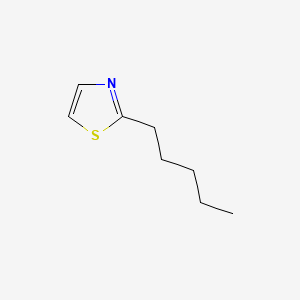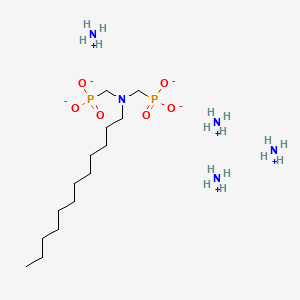
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is a chemical compound known for its unique structure and properties. It is often used in various scientific and industrial applications due to its ability to interact with different molecular targets and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate typically involves the reaction of dodecylamine with formaldehyde and phosphorous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting dodecylamine with formaldehyde: This step forms an intermediate imine compound.
Addition of phosphorous acid: This step leads to the formation of the bisphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and adjustment of parameters such as temperature, pH, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of phosphonate oxides, while reduction may yield phosphonate hydrides.
Applications De Recherche Scientifique
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, enzymes, and other biomolecules, influencing their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic reactions and modulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tetraammonium ((octylimino)bis(methylene))bisphosphonate
- Tetraammonium ((hexadecylimino)bis(methylene))bisphosphonate
- Tetraammonium ((octadecylimino)bis(methylene))bisphosphonate
Uniqueness
Tetraammonium ((dodecylimino)bis(methylene))bisphosphonate is unique due to its specific chain length and structural configuration, which confer distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
94232-21-0 |
|---|---|
Formule moléculaire |
C14H45N5O6P2 |
Poids moléculaire |
441.49 g/mol |
Nom IUPAC |
tetraazanium;N,N-bis(phosphonatomethyl)dodecan-1-amine |
InChI |
InChI=1S/C14H33NO6P2.4H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15(13-22(16,17)18)14-23(19,20)21;;;;/h2-14H2,1H3,(H2,16,17,18)(H2,19,20,21);4*1H3 |
Clé InChI |
FJILWSMYUHVADB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


